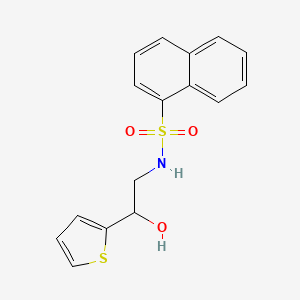

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and materials science. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been explored for their potential use in various chemical reactions and as sensing agents for metal ions .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps with high regioselectivity and yields. For example, the synthesis of related naphthalene-based sulfonamides involves the conversion of naphthalenethiol to various intermediates before finally obtaining the sulfonamide product. The process includes sulfenylation, esterification, and oxidation steps, with careful control of reaction conditions to achieve high yields and purity . Although the exact synthesis of "N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide" is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using techniques such as FTIR, NMR, and mass spectrometry. X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within the molecule. These techniques ensure the correct identification of the synthesized compound and provide insights into its structural features, which are crucial for understanding its reactivity and interactions with other molecules .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, serving as sulfenylating agents to afford thioethers with high regioselectivity. The presence of the sulfonyl group can influence the electronic properties of the molecule, making it a suitable candidate for reactions with indoles, pyrroles, and other aromatic compounds. The reactivity of these compounds can be further tuned by modifying the substituents on the sulfonamide nitrogen, as seen in the synthesis of different biologically active indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like hydroxyl and thiophenyl can affect the compound's hydrogen bonding ability and overall polarity. These properties are essential for the compound's potential applications, such as in fluorescence sensing, where the naphthalene-based sulfonamide chemosensor exhibits a significant fluorescence enhancement in the presence of Al3+ ions. The compound's ability to form complexes with metal ions and its potential biological activity, including antimicrobial properties, are also notable characteristics .

Wissenschaftliche Forschungsanwendungen

Biodesulfurization Capability

The biodesulfurization of organosulfur compounds in diesel oil, such as naphthothiophenes, is a significant application. Mycobacterium phlei WU-F1 has been identified for its high desulfurizing ability towards dibenzothiophene (DBT) and its derivatives, including naphthothiophenes. This organism can degrade naphthothiophenes through a sulfur-specific degradation pathway, demonstrating the potential of using microbial pathways to remove sulfur from fossil fuels, thereby reducing sulfur dioxide emissions during combustion (Furuya et al., 2001).

Fluorescence Sensing and Imaging

A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This probe has shown significant fluorescence enhancement in the presence of Al3+, which can be used for intracellular detection of Al3+ in cultured Vero cells. This application illustrates the compound's potential in bioimaging and sensing technologies, contributing to biomedical research and diagnostics (Mondal et al., 2015).

Synthetic Applications

N-hydroxy sulfonamides have been used as new sulfenylating agents for the functionalization of aromatic compounds, including naphthalenes. This method allows for the synthesis of structurally diverse thioethers with high regioselectivity, showcasing the compound's role in advancing organic synthesis methodologies (Wang et al., 2017).

Enzyme Inhibition Studies

Sulfonamide derivatives of dagenan chloride have been evaluated for their enzyme inhibition activity, demonstrating effectiveness as lipoxygenase and α-glucosidase inhibitors. This research suggests potential therapeutic applications for anti-inflammatory and anti-diabetic drugs, highlighting the compound's importance in medicinal chemistry (Abbasi et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c18-14(15-8-4-10-21-15)11-17-22(19,20)16-9-3-6-12-5-1-2-7-13(12)16/h1-10,14,17-18H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWTVTPZDXWWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B3013527.png)

![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3013528.png)

![1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B3013529.png)

![ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3013530.png)

![N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B3013532.png)

![1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B3013539.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/no-structure.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)